molecular formula C17H17Cl2FN2O2S B2591862 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 325812-17-7

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No. B2591862
CAS RN: 325812-17-7
M. Wt: 403.29
InChI Key: ANSAUZZUWUAYDZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, commonly known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities. DF-MPPO is a potent and selective antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

DF-MPPO acts as a selective antagonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of this receptor, DF-MPPO can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine. This modulation can lead to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a positive effect on cognitive function, memory, and attention in both animal models and human studies. It has also been shown to modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DF-MPPO is its high selectivity for the α7-nAChR, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of DF-MPPO is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on DF-MPPO. One area of interest is the development of more potent and selective α7-nAChR antagonists based on the structure of DF-MPPO. Another area of interest is the investigation of the potential therapeutic applications of DF-MPPO in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to investigate the long-term effects of DF-MPPO on cognitive function and memory.

Synthesis Methods

DF-MPPO can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-fluorophenylpiperazine with 2,4-dichloro-3-methylbenzenesulfonyl chloride to form 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine intermediate. This intermediate is then treated with sodium hydroxide to obtain the final product, DF-MPPO.

Scientific Research Applications

DF-MPPO has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and attention, making it a potential treatment option for Alzheimer's disease and other cognitive impairments. DF-MPPO has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2O2S/c1-12-15(18)6-7-16(17(12)19)25(23,24)22-10-8-21(9-11-22)14-4-2-13(20)3-5-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSAUZZUWUAYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

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